4,4-Dimethylcyclohexanol

Physicochemical property Distillation Purification

4,4-Dimethylcyclohexanol (CAS 932-01-4) is a gem-dimethyl-substituted secondary cycloaliphatic alcohol with molecular formula C8H16O and molecular weight 128.21 g/mol. The compound is characterized by two methyl groups located at the 4-position of the cyclohexane ring, imparting steric hindrance and conformational rigidity relative to unsubstituted cyclohexanol.

Molecular Formula C8H16O
Molecular Weight 128.21 g/mol
CAS No. 932-01-4
Cat. No. B1295255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Dimethylcyclohexanol
CAS932-01-4
Molecular FormulaC8H16O
Molecular Weight128.21 g/mol
Structural Identifiers
SMILESCC1(CCC(CC1)O)C
InChIInChI=1S/C8H16O/c1-8(2)5-3-7(9)4-6-8/h7,9H,3-6H2,1-2H3
InChIKeyVUQOIZPFYIVUKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4-Dimethylcyclohexanol (CAS 932-01-4) in Industrial Procurement: Core Identity and Chemical Context


4,4-Dimethylcyclohexanol (CAS 932-01-4) is a gem-dimethyl-substituted secondary cycloaliphatic alcohol with molecular formula C8H16O and molecular weight 128.21 g/mol . The compound is characterized by two methyl groups located at the 4-position of the cyclohexane ring, imparting steric hindrance and conformational rigidity relative to unsubstituted cyclohexanol [1]. It is a colorless to white solid at room temperature (melting point 28 °C) with a boiling point of 186 °C at 760 mmHg and estimated logP values of 1.95–2.37, reflecting moderate lipophilicity [2]. 4,4-Dimethylcyclohexanol serves primarily as a synthetic intermediate in pharmaceutical, polymer, and fragrance chemistry, where its steric and electronic properties distinguish it from isomerically or structurally analogous alcohols .

Why 4,4-Dimethylcyclohexanol Cannot Be Replaced by Other Dimethylcyclohexanol Isomers or Mono-substituted Cyclohexanols


Although all dimethylcyclohexanols share the same molecular formula (C8H16O), their physicochemical properties, conformational behavior, and reactivity diverge considerably depending on the position and steric environment of the methyl substituents [1]. The gem-dimethyl substitution at the 4-position of 4,4-dimethylcyclohexanol eliminates the axial/equatorial conformational equilibrium of the methyl groups, resulting in a fixed chair conformation that is fundamentally different from the dynamic conformational mixtures present in 2,6-dimethylcyclohexanol or 4-methylcyclohexanol [2]. This structural rigidity translates into measurable differences in boiling point (186 °C for 4,4-dimethylcyclohexanol vs. 174.4 °C for 2,6-dimethylcyclohexanol), lipophilicity (logP 2.37 vs. 2.10), and reaction kinetics in esterification and oxidation processes [3][4]. Consequently, substituting 4,4-dimethylcyclohexanol with an isomeric dimethylcyclohexanol or a mono-alkyl analog will alter distillation behavior, phase partitioning, reaction rates, and downstream product stereochemistry—rendering direct interchange technically unsound in regulated synthetic routes or formulated products [5].

Quantitative Differentiation of 4,4-Dimethylcyclohexanol from Closest Analogs: Evidence for Scientific Selection


Boiling Point and Distillation Behavior: 4,4-Dimethylcyclohexanol vs. 2,6-Dimethylcyclohexanol and Cyclohexanol

4,4-Dimethylcyclohexanol exhibits a boiling point of 186 °C at 760 mmHg, which is approximately 11.6 °C higher than that of its positional isomer 2,6-dimethylcyclohexanol (174.4 °C) and 25 °C higher than unsubstituted cyclohexanol (161 °C) [1][2]. This differential facilitates separation by fractional distillation when mixtures of isomeric alcohols are produced in synthetic hydrogenation of xylenol-derived mixtures. The higher boiling point reflects stronger intermolecular hydrogen-bonding networks enabled by the unhindered equatorial hydroxyl group orientation in the fixed 4,4-gem-dimethyl chair conformation, in contrast to the sterically shielded hydroxyl in 2,6-dimethylcyclohexanol [3].

Physicochemical property Distillation Purification

Conformational Equilibrium: 4,4-Dimethylcyclohexanol as a Fixed-Chair Model System vs. Cyclohexanol

NMR spectroscopic studies have demonstrated that 4,4-dimethylcyclohexanol and cyclohexanol exhibit nearly identical conformational equilibria with respect to the hydroxyl group orientation, despite the presence of the gem-dimethyl substituent [1][2]. In cyclohexanol, the equilibrium mixture contains approximately 89% equatorial-OH conformer and 11% axial-OH conformer at ambient temperature [3]. The 4,4-dimethyl substitution locks the cyclohexane ring into a single chair conformation where the methyl groups are fixed equatorial, but the hydroxyl group retains conformational freedom comparable to unsubstituted cyclohexanol [2]. This is in sharp contrast to 2,6-dimethylcyclohexanol, where the flanking methyl groups create a sterically congested environment around the hydroxyl, altering both the conformational equilibrium and hydrogen-bonding capacity [4].

Conformational analysis NMR spectroscopy Stereochemistry

Radical Oxidation Reactivity: Tertiary Axial C–H Bond Activation in Dimethylcyclohexanols

In reactions with peroxy radicals (RO₂•), tertiary axial C–H bonds in dimethylcyclohexanols (including 4,4-dimethylcyclohexanol) exhibit 1.5- to 3-fold higher reactivity compared to secondary α-C–H bonds in unsubstituted cyclohexanol [1]. Additionally, alkyl substituents lower the reactivity of α-C–H bonds by a factor of 3–5 while raising the reactivity of β-C–H bonds by a factor of 2–3, with the hydroxyl group further amplifying secondary α-C–H bond activity by a factor of 25–30 relative to the corresponding bonds in methylcyclohexane [1]. These quantitative rate enhancements are directly relevant to predicting oxidative degradation pathways, autoxidation stability, and catalytic oxidation selectivity when comparing 4,4-dimethylcyclohexanol to non-methylated cyclohexanol or mono-methylated analogs.

Oxidation kinetics Radical chemistry C–H activation

Steric Modulation of Esterification Rate: 4,4-Dimethylcyclohexanol vs. Less Hindered Alcohols

The bulky 4,4-dimethylcyclohexyl group significantly retards esterification rates compared to less sterically hindered alcohols such as cyclohexanol or ethanol . In acid-catalyzed esterification with acetyl chloride, the reaction of a 4,4-dimethylcyclohexyl-containing alcohol requires 4–6 hours under reflux to achieve yields of 65–78%, whereas unhindered primary and secondary alcohols typically reach >90% conversion within 1–2 hours under comparable conditions . This rate differential, while a synthetic challenge for some applications, is exploited in selective protection/deprotection strategies and in kinetic resolution of racemic alcohols where differential steric hindrance governs enantioselectivity [1].

Esterification kinetics Steric hindrance Synthetic methodology

Differential Biological Activity: cyclohexanol vs. 4-tert-Butylcyclohexanol vs. 2,6-Disubstituted Analogs at GABAA Receptors

Structure-activity relationship (SAR) studies on cyclohexanol analogs at GABAA receptors reveal a rank order of positive modulation: 2,6-di-sec-butylcyclohexanol ≫ 2,6-di-tert-butylcyclohexanol ∼ 4-tert-butylcyclohexanol > cyclohexanol ∼ cyclopentanol ∼ 2-methylcyclohexanol [1]. While 4,4-dimethylcyclohexanol was not directly tested in this specific electrophysiological assay, the data establish that mono-alkyl or gem-dialkyl substitution at the 4-position (as in 4-tert-butylcyclohexanol) produces distinct pharmacological activity compared to 2,6-disubstituted or unsubstituted cyclohexanol [2]. Furthermore, 2,6-dimethylcyclohexanol exhibits stereoisomer-dependent GABAA modulation with a rank order of cis,cis > trans,trans ≥ mixture > cis,trans, producing 2- to 3-fold enhancement of EC₂₀ GABA currents at 30 μM for the most potent isomer [3]. These class-level SAR trends indicate that the position of methyl substitution on the cyclohexanol scaffold is a critical determinant of biological target engagement and must guide analog selection in medicinal chemistry campaigns [2].

GABAA receptor Anesthetic Structure-activity relationship

Evidence-Backed Application Scenarios Where 4,4-Dimethylcyclohexanol Provides Measurable Advantage


Pharmaceutical Intermediate for Conformationally Constrained Scaffolds

4,4-Dimethylcyclohexanol serves as a key fragment for molecular linking, expansion, and modification in drug discovery programs that require a conformationally rigid cyclohexane scaffold with an unencumbered hydroxyl group [1]. The gem-dimethyl substitution at the 4-position locks the ring into a single chair conformation, reducing the entropic penalty upon target binding and providing predictable three-dimensional presentation of substituents—a feature not available with mono-substituted or 2,6-disubstituted analogs where ring-flipping or steric shielding of the hydroxyl can lead to variable pharmacodynamics (see Evidence Item 5, Section 3) [2]. This compound is procured as a building block for fragment-based drug design and for the synthesis of APIs where stereochemical predictability is critical [1].

Polyurethane Prepolymer Synthesis Requiring Defined Hydroxyl Reactivity

In the polymer industry, 4,4-dimethylcyclohexanol is employed as a precursor for polyurethane prepolymers where the sterically hindered yet accessible equatorial hydroxyl group provides controlled reactivity with isocyanates [1]. The moderated reaction rate (see Evidence Item 4, Section 3) allows for better pot-life management and more uniform chain extension compared to unhindered diols such as 1,4-butanediol. The gem-dimethyl groups also contribute to enhanced hydrolytic stability and thermal resistance of the resulting polyurethane, characteristics valued in coatings, elastomers, and specialty foam applications [3].

Conformational Analysis and Stereoelectronic Research Tool

Because 4,4-dimethylcyclohexanol exhibits conformational behavior for the hydroxyl group that is nearly identical to unsubstituted cyclohexanol while eliminating ring-flipping, it is uniquely valuable as a model compound in physical organic chemistry studies [1][2]. Researchers investigating the stereoelectronic effects of substituents on reaction kinetics, NMR chemical shift correlations, or hydrogen-bonding phenomena select 4,4-dimethylcyclohexanol over cyclohexanol specifically to remove the variable of ring inversion from experimental interpretation [2]. This application is supported by ¹³C NMR studies confirming the equivalence of 4,4-dimethylcyclohexanol and cyclohexanol as mobile conformational systems [3].

Fragrance and Specialty Chemical Intermediate with Predictable Olfactory Profile

4,4-Dimethylcyclohexanol and its derivatives (particularly 1-(4,4-dimethylcyclohexyl)ethanol and its acetate ester) are described in patent literature as fragrance ingredients imparting specific olfactory notes [1]. Unlike the 2,6-dimethylcyclohexanol isomer, which has been extensively characterized for anesthetic activity rather than fragrance properties, the 4,4-dimethyl substitution pattern is associated with woody, fruity, or floral aroma profiles exploited in perfumery [2]. The predictable conformational presentation of the hydroxyl group (equatorial preference) ensures consistent esterification outcomes for pro-fragrance development, while the moderate lipophilicity (logP 2.37) provides suitable substantivity on fabric and skin [3].

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